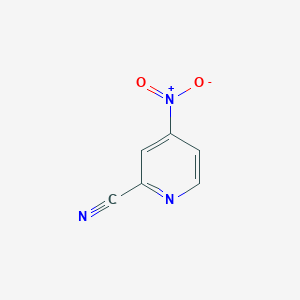

2-Cyano-4-nitropyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-nitropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O2/c7-4-5-3-6(9(10)11)1-2-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONDDYTHSSNTDLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70340940 | |

| Record name | 4-Nitropicolinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19235-88-2 | |

| Record name | 4-Nitropicolinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyano-4-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 2-Cyano-4-nitropyridine

An In-depth Technical Guide to 2-Cyano-4-nitropyridine: Properties, Structure, and Applications

In the landscape of modern medicinal and materials chemistry, the rational design of complex molecules hinges on the availability of versatile, highly functionalized building blocks. This compound (also known as 4-Nitropicolinonitrile) emerges as a preeminent example of such a scaffold. Its pyridine core is rendered exceptionally electron-deficient by the synergistic electron-withdrawing effects of a C2-cyano group and a C4-nitro group. This electronic configuration imparts a unique reactivity profile, making it a highly valuable intermediate for the synthesis of sophisticated molecular architectures.

This guide provides an in-depth exploration of the chemical properties, structural features, synthesis, and reactivity of this compound. It is intended for researchers, scientists, and drug development professionals who can leverage its unique characteristics to advance their synthetic programs. The insights provided herein are grounded in established chemical principles and supported by peer-reviewed literature, offering a practical framework for its application.

Part 1: Core Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis. This compound is a pale yellow crystalline solid, the properties of which are summarized below.

Key Physicochemical Data

The physical and chemical identifiers for this compound are crucial for its proper handling, characterization, and documentation in a research setting.

| Property | Value | Citation(s) |

| Molecular Formula | C₆H₃N₃O₂ | [1][2] |

| Molecular Weight | 149.11 g/mol | [1][2] |

| CAS Number | 19235-88-2 | [1][2] |

| Appearance | Yellow to pale yellow crystalline solid | [1] |

| Melting Point | 70-74 °C | [1][3] |

| Boiling Point (Predicted) | ~303-314 °C | [4] |

| Density (Predicted) | ~1.41 g/cm³ | [4] |

| Solubility | Slightly soluble in water; Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol. | [4] |

| Synonyms | 4-Nitropicolinonitrile, 4-Nitro-2-pyridinecarbonitrile | [1] |

Note on Melting Point: While the 70-74 °C range is cited in experimental protocols[3], some commercial suppliers report significantly higher melting points. The lower range is considered more reliable based on documented synthetic preparations.

Molecular Structure and Electronic Profile

The arrangement of functional groups on the pyridine ring is central to the molecule's reactivity. The structure features a pyridine ring substituted with a cyano group at the 2-position and a nitro group at the 4-position.

Caption: Molecular structure of this compound.

Both the cyano (-CN) and nitro (-NO₂) groups are powerful electron-withdrawing groups. Their placement ortho and para to the ring nitrogen, respectively, significantly lowers the electron density of the aromatic system. This has two major consequences:

-

Activation towards Nucleophilic Attack: The ring carbons, particularly C2 and C6, become highly electrophilic and susceptible to attack by nucleophiles.

-

Increased Acidity of Ring Protons: The ring protons (H3, H5, H6) are more acidic than those in unsubstituted pyridine due to inductive and resonance effects.

Part 2: Synthesis and Reactivity

Established Synthetic Protocols

The most common laboratory synthesis of this compound starts from 4-nitropyridine N-oxide. The N-oxide functionality is crucial as it activates the C2 position for nucleophilic attack by the cyanide anion.

Protocol: Cyanation of 4-Nitropyridine N-Oxide [3]

This procedure involves the activation of the N-oxide with dimethyl sulfate, followed by the introduction of the cyano group using sodium cyanide.

-

Step 1: Activation of N-Oxide. A mixture of 4-nitropyridine N-oxide (1.0 eq) and dimethyl sulfate (1.0 eq) is stirred at 65-70 °C for 2 hours. This forms a reactive pyridinium intermediate. The causality here is the methylation of the N-oxide oxygen, which transforms it into an excellent leaving group and further enhances the electrophilicity of the C2 position.

-

Step 2: Nucleophilic Cyanation. The reaction mixture is cooled, and an aqueous solution of sodium cyanide (approx. 2.1 eq) is added dropwise at low temperature (-8 to -7 °C) under a nitrogen atmosphere. The cyanide ion acts as the nucleophile, attacking the C2 position.

-

Step 3: Reaction and Work-up. The mixture is stirred at this low temperature for several hours. Upon completion, the precipitated product is collected by filtration, washed with water, and dried.

-

Step 4: Purification. Recrystallization from a suitable solvent, such as isopropyl ether, yields the final product as yellow crystals.

Caption: Experimental workflow for the synthesis of this compound.

Core Reactivity: A Hub for Derivatization

The synthetic utility of this compound stems from the reactivity of its functional groups.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using standard conditions (e.g., SnCl₂/HCl, H₂/Pd-C, or sodium dithionite). This opens up a vast array of subsequent chemistries, such as diazotization, amide coupling, and sulfonamide formation, providing access to 4-amino-2-cyanopyridine derivatives. These derivatives are valuable in medicinal chemistry.

-

Nucleophilic Aromatic Substitution (SNAr): While the molecule itself lacks a typical leaving group for SNAr, its derivatives do not. For instance, if synthesized from 2-chloro-4-nitropyridine, the chloro group is exceptionally labile. The powerful electron-withdrawing nature of the nitro and cyano groups stabilizes the negative charge in the Meisenheimer intermediate, dramatically accelerating the rate of substitution by nucleophiles (e.g., amines, alkoxides, thiols).

-

Chemistry of the Cyano Group: The nitrile functionality can undergo hydrolysis to form a carboxylic acid or an amide, or be reduced to an aminomethyl group. It also serves as a key structural element in many biologically active molecules, participating in hydrogen bonding and other non-covalent interactions with protein targets[5].

Part 3: Spectroscopic Characterization

Accurate structural confirmation is paramount. While publicly available experimental spectra are scarce, a detailed prediction based on the analysis of analogous structures provides a reliable guide for characterization.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show three signals in the aromatic region, all significantly downfield due to the strong deshielding effects of the nitro and cyano groups.

-

H6: ~9.1-9.3 ppm (doublet, J ≈ 5 Hz). This proton is ortho to the ring nitrogen and will be the most deshielded.

-

H3: ~8.8-9.0 ppm (singlet or narrow doublet). This proton is adjacent to the cyano group and meta to the nitro group.

-

H5: ~8.5-8.7 ppm (doublet of doublets, J ≈ 5, 2 Hz). This proton is ortho to the nitro group and meta to the cyano group.

Causality: The electron-withdrawing groups decrease the electron density around the adjacent protons, reducing their shielding and shifting their signals to a higher frequency (downfield). The splitting patterns arise from coupling between adjacent protons.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals.

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C4 | 155-160 | Attached to the -NO₂ group, highly deshielded. |

| C6 | 152-155 | Adjacent to the ring nitrogen. |

| C2 | 140-145 | Attached to the -CN group and adjacent to the nitrogen. |

| C5 | 125-130 | Influenced by the adjacent C4-NO₂. |

| C3 | 120-125 | Influenced by the adjacent C2-CN. |

| -CN | 115-118 | Typical range for a nitrile carbon. |

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.

-

C≡N Stretch: A sharp, strong absorption is observed at ~2240 cm⁻¹ [3]. This is a highly characteristic peak for a nitrile.

-

NO₂ Stretch: Two strong absorptions are expected for the asymmetric and symmetric stretching of the nitro group, typically around 1530-1560 cm⁻¹ and 1345-1365 cm⁻¹ .

-

Aromatic C=C/C=N Stretch: Multiple absorptions in the 1600-1400 cm⁻¹ region.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would be expected to show a clear molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A prominent peak at m/z = 149 , corresponding to the molecular weight of the compound.

-

Key Fragments:

-

m/z = 119: Loss of NO ([M-30]⁺)

-

m/z = 103: Loss of NO₂ ([M-46]⁺)

-

m/z = 76: Loss of both NO₂ and HCN from the ring system.

-

Part 4: Applications in Drug Discovery and Materials Science

The true value of this compound is realized in its application as a strategic intermediate.

Pharmaceutical Synthesis

The cyanopyridine motif is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds[6]. This compound serves as a precursor to a wide range of substituted pyridines with diverse therapeutic applications.

-

Anticancer Agents: The cyanopyridine scaffold is found in compounds designed as kinase inhibitors[7]. The ability to transform the nitro group into an amine allows for the construction of complex heterocyclic systems that can interact with the ATP-binding sites of various kinases.

-

Antimicrobial Agents: Derivatives of cyanopyridine have demonstrated significant antibacterial and antifungal properties. For example, the anti-tuberculosis drug Prothionamide is a substituted pyridine carbothioamide, highlighting the importance of functionalized pyridine rings in this therapeutic area[8]. The synthesis of its core intermediate, 2-propyl-4-cyanopyridine, showcases synthetic strategies relevant to this class of molecules[8].

-

Neurological Disorders: The compound is cited as a key intermediate for pharmaceutical agents targeting neurological disorders[1].

Agrochemicals and Materials Science

Beyond pharmaceuticals, the reactivity of this compound is leveraged in other fields.

-

Agrochemicals: It is used in the development of advanced pesticides and herbicides, where the functionalized pyridine ring contributes to the biological activity of the final product[1].

-

Dyes and Pigments: The electron-deficient nature of the ring system makes it a useful component in the synthesis of organic dyes and pigments, where electronic properties dictate color and stability[1].

Part 5: Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is of utmost importance. This compound is a hazardous substance and must be handled with appropriate precautions.

-

Toxicity: The compound is harmful if swallowed, in contact with skin, or if inhaled.

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated area or a chemical fume hood. Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Recommended storage temperature is often refrigerated (e.g., 4°C).

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular innovation. Its well-defined structure, predictable reactivity, and established synthetic routes make it an invaluable asset for chemists in drug discovery, agrochemicals, and materials science. The dual activation provided by the cyano and nitro groups creates a highly versatile platform for generating diverse libraries of novel compounds. By understanding and applying the principles outlined in this guide, researchers can effectively harness the synthetic potential of this compound to accelerate the development of next-generation chemical entities.

References

- Supporting Information. The Royal Society of Chemistry. [Link]

- This compound. Pipzine Chemicals. [Link]

- 2-Cyano-4-methyl-5-nitropyridine | C7H5N3O2 | CID 23000171. PubChem. [Link]

- SUPPORTING M

- The Role of Pyridine Derivatives in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses. European Journal of Inorganic Chemistry. [Link]

- (A) 1H NMR spectra of 2-amino-4-(3-nitrophenyl).

- Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide. Der Pharma Chemica. [Link]

- The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and. Acta Chimica Slovenica. [Link]

- Measuring methods available and examples of their applic

- sample 13C NMR spectra of compounds with common functional groups. YouTube. [Link]

- Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies.

- Swep - the NIST WebBook. National Institute of Standards and Technology. [Link]

- NMR Spectroscopy :: 13C NMR Chemical Shifts.

- 2-CYANO-3-NITROPYRIDINE - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

- Carbon-13 nuclear magnetic resonance study of pyridine N-oxide.

- Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

- Nitriles: an attractive approach to the development of covalent inhibitors. RSC Publishing. [Link]

- Preparation process of intermediate 2-cyanpyrazine of pyrazinamide drug.

- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]

- Drug Intermediates Innovations In Synthesis Techniques. LinkedIn. [Link]

- Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone deriv

- 4-Pyridinecarbonitrile - the NIST WebBook. National Institute of Standards and Technology. [Link]

- 4-Nitropyridine - SpectraBase.[Link]

- EPA/NIH Mass Spectral D

- 4-Nitropyridine | C5H4N2O2 | CID 70734. PubChem. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | Properties, Applications, Safety & Supplier Information | Buy from China [pipzine-chem.com]

- 5. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 7. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

An In-Depth Technical Guide to 2-Cyano-4-nitropyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-4-nitropyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry, agrochemical research, and materials science.[1][2] Its unique molecular architecture, featuring a pyridine ring substituted with a cyano group at the 2-position and a nitro group at the 4-position, imparts a distinct reactivity profile. The electron-withdrawing nature of both the cyano and nitro groups activates the pyridine ring, making it a valuable precursor for the synthesis of a wide range of more complex molecules.[3] This guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, synthesis, reactivity, and key applications.

Core Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below for quick reference.

| Property | Value |

| CAS Number | 19235-88-2[4] |

| Molecular Formula | C₆H₃N₃O₂[4] |

| Molecular Weight | 149.11 g/mol [4] |

| Appearance | White to Yellow to Green powder to crystal[4] |

| Melting Point | 71.0 to 74.0 °C[4] |

| Synonyms | 4-Nitropicolinonitrile, 4-Nitro-2-pyridinecarbonitrile[4] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the cyanation of a 4-nitropyridine N-oxide precursor. This method leverages the increased reactivity of the pyridine ring upon N-oxidation.

Experimental Protocol: Synthesis from 4-Nitropyridine N-oxide

This protocol is adapted from established synthetic procedures.[5]

Materials:

-

4-Nitropyridine N-oxide

-

Dimethyl sulfate

-

Sodium cyanide

-

Water

-

Isopropyl ether

-

Nitrogen gas supply

-

Standard laboratory glassware and equipment (round-bottom flask, stirrer, dropping funnel, filtration apparatus)

-

Cooling bath

Procedure:

-

A mixture of 20.0 g (0.14 mol) of 4-nitropyridine N-oxide and 18.0 g (0.14 mol) of dimethyl sulfate is stirred at 65° to 70° C for 2 hours.

-

The reaction mixture is then left to stand in a refrigerator overnight, during which solidification should occur.

-

The resulting solid is dissolved in 50 ml of water.

-

A solution of 14.6 g (0.3 mol) of sodium cyanide in 100 ml of water is added dropwise to the aqueous solution of the solid with vigorous stirring under a nitrogen atmosphere. The temperature should be maintained at -7° to -8° C using a cooling bath.

-

After the addition is complete, the reaction mixture is stirred at the same temperature for an additional 7 hours.

-

The mixture is then allowed to stand at room temperature overnight.

-

The precipitated product is collected by filtration, washed with water, and dried.

-

Recrystallization from isopropyl ether yields yellow crystals of this compound.

Reaction Mechanism

The synthesis proceeds through a well-established mechanism for the cyanation of pyridine N-oxides, often referred to as a Reissert-type reaction. The key steps are outlined below:

Caption: Proposed reaction mechanism for the synthesis of this compound.

The reaction is initiated by the methylation of the N-oxide oxygen by dimethyl sulfate, forming a highly electrophilic N-methoxy-4-nitropyridinium salt.[6] This activation step is crucial as it significantly increases the susceptibility of the pyridine ring to nucleophilic attack. The cyanide ion then attacks the activated pyridine ring, typically at the 2-position, to form a dihydropyridine intermediate. Subsequent elimination of methanol re-aromatizes the ring, yielding the final product, this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. Due to the electron-withdrawing effects of the nitro and cyano groups, these protons will be deshielded and appear at a relatively high chemical shift.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The carbon of the cyano group will appear in the characteristic nitrile region of the spectrum. The carbon atoms of the pyridine ring will also show distinct chemical shifts influenced by the positions of the substituents.

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. A strong absorption band is expected in the range of 2220-2260 cm⁻¹ due to the C≡N stretching vibration of the nitrile group.[5] Additionally, characteristic absorption bands for the nitro group (NO₂) will be observed, typically around 1500-1560 cm⁻¹ (asymmetric stretch) and 1300-1370 cm⁻¹ (symmetric stretch).[5]

Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound (149.11 g/mol ). The fragmentation pattern will be influenced by the stability of the pyridine ring and the nature of the substituents.

Applications of this compound

The unique chemical properties of this compound make it a valuable intermediate in several fields.

Pharmaceutical and Agrochemical Synthesis

This compound serves as a key building block in the synthesis of various biologically active molecules.[1][7] The cyano and nitro groups can be further elaborated or transformed into other functional groups, allowing for the construction of complex molecular scaffolds. For instance, the nitro group can be reduced to an amine, which can then be used in the formation of amides, ureas, or other nitrogen-containing heterocycles. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions. These transformations are instrumental in the development of new pharmaceutical agents and agrochemicals.[8]

Materials Science

In the field of materials science, this compound and its derivatives are explored for the development of novel organic materials.[2] The presence of both electron-donating (after reduction of the nitro group) and electron-withdrawing groups can lead to interesting electronic and optical properties. These properties are desirable for applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and nonlinear optics. The pyridine nitrogen also provides a site for coordination with metal ions, opening up possibilities for the creation of functional metal-organic frameworks (MOFs) and coordination polymers.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-established synthetic route and a growing number of applications. Its unique electronic properties, stemming from the presence of both cyano and nitro substituents on the pyridine ring, make it an attractive starting material for the synthesis of a diverse range of functional molecules. For researchers in drug discovery, agrochemical development, and materials science, a thorough understanding of the properties and reactivity of this compound is essential for leveraging its full potential in the creation of novel and impactful technologies.

References

- Chem-Impex. This compound. [Link]

- Pipzine Chemicals. This compound. [Link]

- Huo, Z., et al. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica, 56(3), 659-663.

- Kumar, N., Chauhan, A., & Drabu, S. (2011). Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents. Biomedicine & Pharmacotherapy, 65(5), 375-380.

- The Role of Nitropyridine Intermediates in Modern Drug Discovery. (n.d.). [Link]

- The Chemistry of 2-Cyano-3-nitropyridine: Synthesis Routes and Reactivity. (n.d.). [Link]

Sources

- 1. Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source [organic-chemistry.org]

- 2. This compound | Properties, Applications, Safety & Supplier Information | Buy from China [pipzine-chem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 19235-88-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. chemimpex.com [chemimpex.com]

- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 7. nbinno.com [nbinno.com]

- 8. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Cyano-4-nitropyridine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-Cyano-4-nitropyridine, a key intermediate in the pharmaceutical and agrochemical industries. Recognizing the critical role of solubility in process development, formulation, and bioavailability, this document offers a multi-faceted approach to understanding and determining the solubility of this compound. It combines a thorough examination of the underlying thermodynamic principles with detailed, field-proven experimental protocols. Furthermore, this guide introduces predictive methodologies, including the estimation of Hansen Solubility Parameters (HSP) through group contribution methods, to rationalize solvent selection and anticipate solubility behavior. While quantitative experimental data for this compound is not extensively available in public literature, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to conduct their own precise solubility assessments.

Introduction: The Critical Role of Solubility in Chemical Development

This compound is a versatile heterocyclic compound featuring a pyridine ring substituted with a cyano group at the 2-position and a nitro group at the 4-position. This unique arrangement of functional groups imparts specific electronic properties and reactivity, making it a valuable building block in the synthesis of a variety of target molecules, particularly in the pharmaceutical and agrochemical sectors. The efficiency of synthetic reactions, purification processes such as crystallization, and the ultimate bioavailability of active pharmaceutical ingredients (APIs) are all intrinsically linked to the solubility of the starting materials and intermediates.

A comprehensive understanding of the solubility of this compound in various organic solvents is therefore not merely an academic exercise but a fundamental prerequisite for robust and scalable chemical process development. This guide aims to provide a deep dive into this critical physicochemical property, moving beyond simple qualitative descriptors to equip the reader with a framework for quantitative analysis and prediction.

Qualitative Solubility Profile: Preliminary assessments indicate that this compound is slightly soluble in water and generally soluble in common organic solvents. This behavior is attributed to the presence of the polar cyano and nitro groups, which can engage in dipole-dipole interactions and, in the case of protic solvents like ethanol, form hydrogen bonds. The pyridine ring, however, contributes a degree of hydrophobicity, limiting its solubility in aqueous media. Solvents with strong polarity and good solvation capabilities, such as N,N-dimethylformamide (DMF), are expected to be effective at dissolving this compound.

The Thermodynamic Foundation of Solubility

The dissolution of a crystalline solid, such as this compound, into a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy of mixing (ΔG_mix). For dissolution to be spontaneous at a given temperature and pressure, the Gibbs free energy of mixing must be negative.[1] This can be understood by considering the two primary energetic contributions to the dissolution process: the enthalpy of mixing (ΔH_mix) and the entropy of mixing (ΔS_mix), as described by the Gibbs equation:

ΔG_mix = ΔH_mix - TΔS_mix

-

Enthalpy of Mixing (ΔH_mix): This term represents the net energy change associated with breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.[2]

-

Lattice Energy (Endothermic): Energy is required to overcome the intermolecular forces holding the crystalline lattice of this compound together.

-

Cavitation Energy (Endothermic): Energy is needed to create a cavity in the solvent to accommodate a solute molecule.

-

Solvation Energy (Exothermic): Energy is released when the solute molecule forms favorable interactions (e.g., van der Waals forces, dipole-dipole interactions, hydrogen bonds) with the surrounding solvent molecules.

-

The overall enthalpy of mixing can be either endothermic (requiring energy) or exothermic (releasing energy). For many organic solids, the dissolution process is endothermic, meaning that an increase in temperature will generally lead to an increase in solubility, in accordance with Le Châtelier's Principle.[3][4]

-

Entropy of Mixing (ΔS_mix): This term reflects the change in randomness or disorder of the system upon mixing. The dissolution of a highly ordered crystalline solid into a liquid solvent typically results in a significant increase in entropy, which is a driving force for the dissolution process.[2]

The interplay between these enthalpic and entropic factors determines the extent to which this compound will dissolve in a particular solvent.

The Concept of Ideal Solubility

The ideal solubility of a crystalline solute represents the maximum possible solubility in a solvent where the enthalpy of mixing is assumed to be zero (an "ideal" solvent).[5] While no real solvent is truly ideal, this theoretical value provides a useful benchmark. The ideal solubility (expressed as the mole fraction of the solute, X_ideal) can be estimated using the melting point (T_m) and the enthalpy of fusion (ΔH_fus) of the solute:[6]

ln(X_ideal) = - (ΔH_fus / R) * (1/T - 1/T_m)

where R is the ideal gas constant and T is the absolute temperature. A high melting point and a large enthalpy of fusion are indicative of a stable crystal lattice that requires significant energy to disrupt, and thus correspond to lower ideal solubility.[7]

Predicting Solubility: Hansen Solubility Parameters (HSP)

A powerful tool for predicting the compatibility between a solute and a solvent is the Hansen Solubility Parameters (HSP) framework.[8][9] This approach is based on the principle of "like dissolves like" and quantifies the cohesive energy density of a substance into three components:

-

δd (Dispersion): Energy from London dispersion forces.

-

δp (Polar): Energy from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Energy from hydrogen bonding.

Each molecule can be represented as a point in a three-dimensional "Hansen space." The closer the HSP values of a solute and a solvent are in this space, the more likely they are to be miscible.[10]

Estimating Hansen Solubility Parameters for this compound

In the absence of experimentally determined HSP values for this compound, group contribution methods can be employed for estimation.[11][12] By using the known HSP values of structurally related molecules, we can approximate the parameters for our target compound.

| Molecule | δd (MPa^0.5) | δp (MPa^0.5) | δh (MPa^0.5) |

| Pyridine | 19.0 | 8.8 | 5.9 |

| Benzonitrile | 17.4 | 9.0 | 3.3 |

| Nitrobenzene | 20.0 | 8.6 | 4.1 |

Note: These values are sourced from publicly available data and serve as a basis for estimation.[13][14]

By considering the contributions of the pyridine ring, the cyano group, and the nitro group, a reasonable estimation of the HSP for this compound can be made. This allows for a more rational selection of solvents for solubility screening. Solvents with similar estimated HSP values are more likely to be effective at dissolving the compound.

Experimental Determination of Solubility

Accurate solubility data is best obtained through direct experimental measurement. The following sections provide detailed, step-by-step protocols for two widely accepted methods for determining the solubility of a solid organic compound in a liquid solvent.

Gravimetric Method (Isothermal Saturation)

This is a direct and robust method for determining solubility.[15][16]

Objective: To determine the mass of this compound that dissolves in a known mass or volume of a solvent at a specific temperature to form a saturated solution.

Materials and Equipment:

-

High-purity this compound

-

Selected organic solvents (analytical grade)

-

Vials with tight-fitting caps

-

Temperature-controlled shaker or water bath

-

Analytical balance (readable to at least 0.1 mg)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Glass syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or rotary evaporator

-

Desiccator

Protocol:

-

Sample Preparation: Add an excess amount of this compound to a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Seal the vial and place it in the temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the mixture for a sufficient time (typically 24-48 hours) to reach equilibrium. It is advisable to perform a preliminary kinetic study to determine the time required to reach a constant concentration.

-

Phase Separation: Once equilibrium is achieved, allow the vial to stand in the constant temperature bath for a short period to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent premature crystallization.

-

Filtration: Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish.

-

Mass Determination of Saturated Solution: Accurately weigh the evaporation dish containing the filtered saturated solution.

-

Solvent Evaporation: Carefully evaporate the solvent from the solution. This can be achieved in an oven at a temperature below the decomposition point of this compound or using a rotary evaporator.

-

Mass Determination of Solute: Once the solvent is completely removed, cool the dish in a desiccator and weigh it again.

-

Calculation: The solubility can be calculated in various units, such as g/100 g of solvent or mol/L.

Calculation Example ( g/100 g solvent):

-

Mass of empty dish = M_dish

-

Mass of dish + saturated solution = M_solution

-

Mass of dish + dry solute = M_solute

-

Mass of dissolved solute = M_solute - M_dish

-

Mass of solvent = M_solution - M_solute

-

Solubility = (Mass of dissolved solute / Mass of solvent) * 100

UV/Vis Spectrophotometric Method

This indirect method is suitable if this compound exhibits significant absorbance in the UV-Visible range and follows the Beer-Lambert law.[17][18][19]

Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance of light.

Materials and Equipment:

-

All materials listed for the Gravimetric Method

-

UV-Visible Spectrophotometer

-

Quartz or glass cuvettes

-

Volumetric flasks and pipettes

Protocol:

-

Determine Wavelength of Maximum Absorbance (λ_max): Prepare a dilute solution of this compound in the chosen solvent and scan its UV-Vis spectrum to identify the wavelength of maximum absorbance.

-

Prepare a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform a series of accurate serial dilutions to create a set of standard solutions of decreasing concentrations (at least 5 standards are recommended).[20][21]

-

Measure the absorbance of each standard solution at the predetermined λ_max.

-

Plot a graph of absorbance versus concentration. The resulting plot should be linear, and the equation of the line (y = mx + c, where y is absorbance and x is concentration) and the correlation coefficient (R²) should be determined. An R² value close to 1 indicates a good linear fit.[17]

-

-

Prepare and Analyze the Saturated Solution:

-

Follow steps 1-4 of the Gravimetric Method to prepare a saturated solution and separate the solid phase.

-

Carefully withdraw a sample of the clear supernatant.

-

Accurately dilute the saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λ_max.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Data Presentation and Interpretation

To facilitate comparison and analysis, all quantitative solubility data should be summarized in a structured table.

| Solvent | Temperature (°C) | Solubility ( g/100g solvent) | Solubility (mol/L) | Method |

| Ethanol | 25 | [Experimental Data] | [Experimental Data] | Gravimetric |

| Dichloromethane | 25 | [Experimental Data] | [Experimental Data] | Gravimetric |

| N,N-Dimethylformamide | 25 | [Experimental Data] | [Experimental Data] | UV/Vis |

| Acetonitrile | 25 | [Experimental Data] | [Experimental Data] | Gravimetric |

| Toluene | 25 | [Experimental Data] | [Experimental Data] | UV/Vis |

| [Other Solvents] | [Other Temps] | [Experimental Data] | [Experimental Data] | [Method] |

Note: This table is a template to be populated with experimentally determined data.

The interpretation of this data should consider the principles outlined in Section 2 and 3. For instance, a higher solubility in polar aprotic solvents like DMF compared to non-polar solvents like toluene would be expected given the polar nature of the cyano and nitro groups. The ability of protic solvents like ethanol to act as hydrogen bond donors would also be expected to enhance solubility.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By integrating thermodynamic principles with detailed experimental protocols and predictive tools like Hansen Solubility Parameters, researchers and drug development professionals are empowered to make informed decisions regarding solvent selection for synthesis, purification, and formulation. The methodologies outlined herein provide a robust and self-validating system for generating the critical solubility data necessary for advancing chemical development projects involving this important intermediate. While a comprehensive public database of quantitative solubility data for this compound is currently lacking, the application of the principles and protocols in this guide will enable individual laboratories to generate the precise and reliable data required for their specific applications.

References

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585. [Link]

- Abbott, S. (n.d.). HSP Basics. Practical Solubility Science. [Link]

- Stenutz, R. (n.d.). Pyridine. [Link]

- Chemistry LibreTexts. (2023, January 29). Thermodynamics of Mixing. [Link]

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

- Lab Manager. (2022, July 7). How to Make a Calibration Curve: A Step-by-Step Guide. [Link]

- Edinburgh Instruments. (2021, July 8). The Beer-Lambert Law. [Link]

- Chemistry LibreTexts. (2022, August 28). 4.4: UV-Visible Spectroscopy. [Link]

- METTLER TOLEDO. (2025, March 31).

- ResearchGate. (2014, January 5). How to find solubilities of drugs by using uv-visible spectroscopy?[Link]

- Miller, J. M., et al. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. International Journal of Pharmaceutics, 291(1-2), 169-175.

- Scribd. (n.d.).

- Wikipedia. (n.d.). Hansen solubility parameter. [Link]

- Abbott, S. (n.d.). Ideal Solubility. Practical Solubility Science. [Link]

- ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?[Link]

- Purechemistry. (2022, September 8). GIBBS FREE ENERGY CHANGE OF MIXING FOR AN IDEAL SOLUTION. [Link]

- Chemistry Stack Exchange. (2015, January 5). Calculating the Gibbs Free Energy of Mixing. [Link]

- PubMed. (2023, October 29). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. [Link]

- YouTube. (2021, September 16). Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. [Link]

- Wikipedia. (n.d.). Beer–Lambert law. [Link]

- LearnSci. (n.d.).

- AP Chem Guide. (n.d.). Beer-Lambert Law. [Link]

- FindLight. (2024, December 18).

- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. [Link]

- Reddit. (2023, October 13). ELI5, Why do solids dissolve better in hot liquids, but gasses dissolve better in cold liquids?[Link]

- NCBI Bookshelf. (n.d.). Biochemistry, Dissolution and Solubility. [Link]

- Research Journal of Pharmacy and Technology. (n.d.). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. [Link]

- UMSL. (n.d.). The Estimation of Melting Points and Fusion Enthalpies Using Experimental Solubilities, Estimated Total Phase Change Entropies,. [Link]

- ARC Journals. (n.d.).

- Chemistry LibreTexts. (2022, November 13). 8.2: Thermodynamics of Solutions. [Link]

- Wikipedia. (n.d.). Gibbs free energy. [Link]

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

- Scribd. (n.d.). Determination of Solubility by Gravimetric Method. [Link]

- Scribd. (n.d.). Solubility test for Organic Compounds. [Link]

- Adscientis. (n.d.). Hansen Solubility Parameters (HSP). [Link]

- Kinam Park. (n.d.). Hansen Solubility Parameters 2000.pdf. [Link]

- Wikipedia. (n.d.). Solvent. [Link]

- Scribd. (n.d.).

- Polymer Handbook. (n.d.). Sheet1. [Link]

- Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Link]

Sources

- 1. purechemistry.org [purechemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Solubility [chem.fsu.edu]

- 4. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 7. Ideal Solubility | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 10. Solubility parameters (HSP) [adscientis.com]

- 11. orbit.dtu.dk [orbit.dtu.dk]

- 12. kinampark.com [kinampark.com]

- 13. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 14. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 15. uomus.edu.iq [uomus.edu.iq]

- 16. pharmajournal.net [pharmajournal.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. UV-Vis calibration curves - Smart Worksheet [learnsci.com]

- 19. researchgate.net [researchgate.net]

- 20. How to Make a Calibration Curve: A Step-by-Step Guide | Lab Manager [labmanager.com]

- 21. scribd.com [scribd.com]

Introduction: The Significance of 2-Cyano-4-nitropyridine in Modern Research

An In-Depth Technical Guide to the Physicochemical Characterization of 2-Cyano-4-nitropyridine

This compound is a heterocyclic aromatic compound of significant interest in contemporary chemical synthesis. Its structure, featuring a pyridine ring substituted with a cyano (-CN) group at the 2-position and a nitro (-NO₂) group at the 4-position, imparts a unique electronic profile and reactivity. The presence of both a strong electron-withdrawing nitro group and a versatile cyano group makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and novel materials.[1][2] The precise characterization of its fundamental physicochemical properties, such as melting point and appearance, is a critical first step in its application, ensuring the purity and consistency of the material used in further research and development. This guide provides a comprehensive overview of these properties and the rigorous methodologies for their determination.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical properties is foundational to its application. The appearance and melting point are primary indicators of a substance's identity and purity.

Appearance

Under standard laboratory conditions, this compound typically presents as a crystalline solid. The color can range from colorless to light yellow, and in some instances, may appear as a yellow to pale yellow or even greenish powder or crystal.[2][3] Variations in color can be indicative of the presence of impurities or differences in the crystalline structure. For this reason, a detailed visual inspection is a crucial, albeit qualitative, aspect of its characterization.

Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from the solid to the liquid phase. It is a highly reliable indicator of purity. For this compound, the melting point is consistently reported in the range of 70-74 °C .[1] It is important to note that some sources have reported a significantly higher melting point of 116-118 °C. This discrepancy could potentially be attributed to the existence of different polymorphic forms of the compound, where the molecules pack in different crystal lattices, or it could be an anomaly in the reported data. However, the 70-74 °C range is more frequently cited by chemical suppliers. Impurities in a sample will typically lead to a depression of the melting point and a broadening of the melting range.[4]

Data Summary Table

| Property | Value | Source(s) |

| Chemical Name | This compound | N/A |

| Synonyms | 4-Nitropicolinonitrile, 4-Nitro-2-pyridinecarbonitrile | [2][3] |

| CAS Number | 19235-88-2 | [3] |

| Molecular Formula | C₆H₃N₃O₂ | [1] |

| Molecular Weight | 149.11 g/mol | [1] |

| Appearance | Yellow to pale yellow crystalline solid; White to yellow to green powder to crystal | [1][2][3] |

| Melting Point | 70-74 °C | [1] |

| Solubility | Slightly soluble in water; Soluble in common organic solvents like ethanol, dichloromethane, and N,N-dimethylformamide (DMF). | [5] |

Experimental Protocols for Characterization

To ensure the integrity of research and development work, the following protocols for determining the melting point and appearance of this compound are provided. These methods are designed to be self-validating systems.

Protocol 1: Determination of Melting Point via the Capillary Method

This protocol adheres to standard pharmacopeia guidelines for melting point determination.[4][6]

I. Principle: A small, finely powdered sample of the substance is heated in a sealed capillary tube at a controlled rate. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting range. A narrow range (typically 0.5-1.0 °C for a pure compound) is indicative of high purity.[4]

II. Materials and Equipment:

-

Melting point apparatus (e.g., Mel-Temp or similar digital instrument)

-

Glass capillary tubes (sealed at one end)

-

This compound sample

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

-

Safety glasses

III. Step-by-Step Methodology:

-

Sample Preparation: If the this compound sample is not already a fine powder, gently grind a small amount using a clean, dry mortar and pestle. This ensures uniform packing and heat transfer.

-

Capillary Tube Loading: Push the open end of a capillary tube into the powdered sample. A small amount of the compound will enter the tube.

-

Packing the Sample: To pack the sample tightly at the bottom of the tube, gently tap the sealed end of the capillary on a hard surface or drop it through a long glass tube. A packed sample height of 2-3 mm is ideal.[4]

-

Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Preliminary Measurement: For an unknown sample or to verify a known melting point, a rapid heating rate (e.g., 10 °C/min) can be used to get an approximate melting temperature.[4]

-

Accurate Measurement: For a precise determination, allow the apparatus to cool to at least 10-15 °C below the expected melting point. Set the heating rate to 1-2 °C/min.[4]

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting). Continue heating and record the temperature at which the last solid particle melts (the clear point).[4]

-

Reporting: Report the two temperatures as the melting range (e.g., 71.5-72.5 °C). For a highly pure sample, this range should be narrow.

IV. Causality and In-Field Insights:

-

Why a fine powder? Large crystals can trap air and heat unevenly, leading to an inaccurate and broad melting range.

-

Why a slow heating rate? A slow rate ensures that the temperature of the heating block, the thermometer, and the sample are all in equilibrium, providing a more accurate reading.

-

Interpreting a broad melting range: A wide melting range (greater than 2 °C) often indicates the presence of impurities, which disrupt the crystal lattice and cause the substance to melt at a lower temperature over a wider range (melting point depression).[4]

Protocol 2: Characterization of Physical Appearance

I. Principle: Visual inspection, aided by microscopy, provides qualitative data on the color, crystal habit, and general purity of the sample.

II. Materials and Equipment:

-

This compound sample

-

Spatula

-

White weighing paper or watch glass

-

Stereomicroscope or polarized light microscope

III. Step-by-Step Methodology:

-

Macroscopic Examination: Place a small amount of the sample on a clean, white surface. Observe the color, noting any variations or discoloration. Record whether the sample is a powder, crystalline, or amorphous solid.

-

Microscopic Examination: Transfer a small amount of the sample to a microscope slide.

-

Observation: Using a stereomicroscope, examine the crystal morphology (e.g., needles, plates, prisms). Note the uniformity of the crystals.

-

Polarized Light Microscopy (Optional but Recommended): For crystalline solids, observation under cross-polarized light can reveal birefringence, a characteristic property of anisotropic crystals. Amorphous solids will not show birefringence.[7]

-

Reporting: Describe the appearance in detail, including color, form (e.g., "pale yellow crystalline needles"), and any observed heterogeneity.

IV. Causality and In-Field Insights:

-

Color as an indicator: While pure this compound is described as colorless to light yellow, darker shades of yellow or brown may suggest the presence of residual reagents or degradation products from the synthesis.

-

Crystal habit and consistency: A sample with well-formed, uniform crystals is generally of higher purity than one with a wide range of particle sizes or irregular shapes.

Workflow and Data Relationship Visualization

The following diagram illustrates the logical workflow for the physicochemical characterization of this compound.

Caption: Workflow for the characterization of this compound.

References

- University of Calgary. (n.d.). Melting point determination.

- Stanford Research Systems. (n.d.). Melting Point Determination.

- Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis.

- Pipzine Chemicals. (n.d.). This compound.

- Quora. (2015, September 10). How can tell if a solid has crystalline or amorphous arranged molecules?.

Sources

- 1. Buy this compound | 19235-88-2 [smolecule.com]

- 2. CAS 19235-88-2: Cyanonitropyridine | CymitQuimica [cymitquimica.com]

- 3. This compound | 19235-88-2 | TCI Deutschland GmbH [tcichemicals.com]

- 4. mt.com [mt.com]

- 5. This compound | Properties, Applications, Safety & Supplier Information | Buy from China [pipzine-chem.com]

- 6. thinksrs.com [thinksrs.com]

- 7. quora.com [quora.com]

An In-depth Technical Guide to the Synthesis of 2-Cyano-4-nitropyridine: Pathways, Mechanisms, and Practical Considerations

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-Cyano-4-nitropyridine, a key intermediate in the development of pharmaceuticals and functional materials.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the core synthetic strategies, elucidating the underlying chemical principles and experimental considerations. We will explore the prevalent methods, including the cyanation of 4-nitropyridine N-oxide and the Sandmeyer reaction involving 2-amino-4-nitropyridine, offering detailed protocols and mechanistic insights. The causality behind experimental choices, such as reagent selection and reaction conditions, is a central focus, aiming to equip the reader with a robust understanding for practical application and further innovation.

Introduction: The Significance of this compound

This compound is a versatile heterocyclic building block characterized by a pyridine ring substituted with a cyano group at the 2-position and a nitro group at the 4-position. This unique arrangement of electron-withdrawing groups imparts distinct reactivity, making it a valuable precursor in the synthesis of more complex molecules.[1] The cyano moiety can undergo a variety of transformations, including hydrolysis to carboxylic acids or amides, and reduction to amines, while the nitro group can be reduced to an amino group, which can then be further functionalized.

The strategic importance of this compound and related cyanopyridine structures is underscored by their presence in a wide array of biologically active compounds, including pharmaceuticals and agrochemicals.[1][2] For instance, the cyanopyridine scaffold is a key component in drugs targeting neurological disorders and in the development of novel anticancer agents.[1][3] In materials science, these compounds are utilized in the creation of advanced polymers, coatings, and dyes.[1] Given its pivotal role, a thorough understanding of the synthetic routes to this compound is essential for chemists engaged in both academic research and industrial-scale production.

Primary Synthetic Pathways

Two principal strategies have emerged as the most reliable and widely employed methods for the synthesis of this compound. These are the cyanation of 4-nitropyridine N-oxide and the Sandmeyer reaction starting from 2-amino-4-nitropyridine. Each pathway offers distinct advantages and is governed by specific mechanistic principles.

Pathway 1: Cyanation of 4-Nitropyridine N-oxide

The cyanation of pyridine N-oxides is a powerful and direct method for the introduction of a cyano group at the C2 position. This transformation, often referred to as a Reissert-Kaufmann-type reaction, leverages the electronic properties of the N-oxide to facilitate nucleophilic attack.[4][5]

The N-oxide functionality in 4-nitropyridine N-oxide activates the pyridine ring towards nucleophilic attack, particularly at the C2 and C6 positions. The reaction is initiated by an activating agent, such as an acylating or alkylating agent, which reacts with the N-oxide oxygen. This activation step generates a highly electrophilic intermediate. A cyanide source then attacks the C2 position, leading to the formation of a dihydropyridine intermediate. Subsequent elimination of a leaving group and rearomatization yields the desired this compound.

The choice of activating agent and cyanide source is critical to the success of the reaction. Common activating agents include dimethyl sulfate and dimethylcarbamoyl chloride, while cyanide sources range from sodium and potassium cyanide to trimethylsilyl cyanide.[6][7][8] The selection of these reagents influences reaction conditions, yields, and safety considerations.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 8. researchgate.net [researchgate.net]

mechanism of action of 2-Cyano-4-nitropyridine derivatives

An In-Depth Technical Guide to the Mechanism of Action of 2-Cyano-4-nitropyridine Derivatives

Abstract

The this compound scaffold represents a privileged structure in medicinal chemistry, serving as a versatile precursor for a diverse range of biologically active molecules.[1][2] Its unique electronic properties, conferred by the potent electron-withdrawing cyano and nitro groups, render the pyridine ring susceptible to nucleophilic attack and facilitate key interactions with biological targets.[3] This guide provides a comprehensive exploration of the predominant mechanisms of action through which this compound derivatives exert their cytotoxic and therapeutic effects, particularly in the context of anticancer drug development. We will delve into the molecular intricacies of kinase inhibition, disruption of microtubule dynamics, and the induction of programmed cell death, supported by field-proven experimental protocols and data interpretation strategies for researchers in drug discovery and development.

Introduction: The Chemical Biology of a Privileged Scaffold

Pyridine-based heterocycles are cornerstones of modern pharmacology, with a significant percentage of FDA-approved drugs featuring this core motif.[4] Within this class, cyanopyridine derivatives have garnered substantial attention for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[5][6] The this compound framework is of particular interest. The cyano group at the C2 position and the nitro group at the C4 position synergistically decrease electron density in the pyridine ring, making it a potent electrophile. This reactivity is central to its biological activity, enabling both covalent interactions and specific, high-affinity non-covalent binding to various enzymatic targets.[3][7][8] This guide synthesizes current understanding and provides the technical framework to investigate the multifaceted mechanisms of action of this promising compound class.

Primary Mechanism I: Broad-Spectrum and Targeted Kinase Inhibition

A primary mechanism underlying the anticancer efficacy of many pyridine derivatives is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[6][9] Cyanopyridine derivatives have been successfully developed as potent inhibitors of several kinase families, including receptor tyrosine kinases (e.g., VEGFR-2, HER-2) and cytosolic kinases (e.g., PIM-1, CDKs).[10][11][12]

The Rationale for Kinase Inhibition

Kinases catalyze the transfer of a phosphate group from ATP to substrate proteins, a fundamental "on/off" switch for countless cellular processes, including proliferation, survival, and differentiation. The ATP-binding pocket of kinases is a highly conserved structural feature, yet subtle differences allow for the design of selective inhibitors. The planar structure of the pyridine ring allows it to function as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a common strategy for achieving high-affinity inhibition. The cyano and nitro substituents can further enhance binding affinity through specific polar interactions within the active site.

Key Kinase Targets and Signaling Pathways

-

VEGFR-2/HER-2: Inhibition of these receptor tyrosine kinases blocks downstream signaling pathways like RAS/MAPK and PI3K/AKT, which are crucial for tumor angiogenesis, proliferation, and survival.[11]

-

PIM-1: This serine/threonine kinase is a key regulator of cell survival and metabolism. Its inhibition by cyanopyridine derivatives has been shown to trigger potent apoptotic responses.[10]

-

CDKs (Cyclin-Dependent Kinases): As drivers of the cell cycle, inhibition of CDKs leads to cell cycle arrest, preventing cancer cell division.[12]

Diagram: Generalized Kinase Inhibition Signaling Pathway

Caption: A typical workflow for investigating the induction of apoptosis and cell cycle arrest.

Experimental Protocol: Western Blot for Apoptosis Markers

This protocol provides a method to detect key protein markers of apoptosis in cell lysates following treatment with a test compound. [13][14]

-

Objective: To qualitatively and semi-quantitatively assess the activation of apoptotic pathways.

-

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2).

-

Cell culture medium and supplements.

-

Test compound.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-Caspase-3, anti-cleaved PARP, anti-Bax, anti-Bcl-2, anti-p53, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Imaging system.

-

-

Procedure:

-

Cell Treatment & Lysis:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of the this compound derivative for 24-48 hours. Include a vehicle control.

-

Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.

-

Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification & Sample Prep:

-

Determine the protein concentration of each lysate using the BCA assay.

-

Normalize all samples to the same concentration and add Laemmli sample buffer. Boil at 95°C for 5 minutes.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with a specific primary antibody overnight at 4°C.

-

Wash the membrane 3x with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3x with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Re-probe the membrane with a loading control antibody (e.g., β-actin) to ensure equal protein loading.

-

-

-

Data Interpretation: An increase in the bands corresponding to cleaved Caspase-3 and cleaved PARP, and an increased ratio of Bax to Bcl-2 protein expression, are indicative of apoptosis induction. [2][5]

Potential Contributing Mechanism: Reaction with Cellular Thiols

The pronounced electrophilicity of the this compound ring suggests a potential for covalent modification of cellular nucleophiles, most notably the thiol group of cysteine residues in proteins and glutathione (GSH). Reagents with a similar cyanopyridinium structure, such as CDAP (1-cyano-4-dimethylamino-pyridinium), are known to react rapidly and specifically with thiols. [15]This covalent modification could irreversibly inhibit enzyme function or deplete cellular antioxidant reserves, contributing to cytotoxicity. While less explored for this specific class compared to kinase inhibition, it remains a plausible and scientifically intriguing avenue for investigation.

Structure-Activity Relationship (SAR) and Data Presentation

Systematic modification of the this compound scaffold is crucial for optimizing potency and selectivity. SAR studies reveal the importance of different functional groups. For instance, the presence of specific substituents on a phenyl ring attached to the pyridine core can dramatically influence anticancer activity. [11][16]

Illustrative Data: Anticancer Activity of Cyanopyridine Derivatives

The following table presents representative data for cyanopyridine derivatives against various cancer cell lines, illustrating a standard format for data presentation.

| Compound ID | R Group (at C6) | Cell Line | IC50 (µM) [cite] |

| CPD-1 | Phenyl | MCF-7 | 1.77 [11] |

| CPD-2 | 4-Chlorophenyl | MCF-7 | 6.22 [11] |

| CPD-3 | 4-Methoxyphenyl | MCF-7 | 1.39 [11] |

| CPD-4 | Phenyl | HepG2 | 2.71 [11] |

| CPD-5 | 4-Bromophenyl | HepG2 | 2.68 [11] |

Note: Data is for illustrative purposes, adapted from studies on related 3,5-dicyanopyridine structures.

Conclusion and Future Directions

The this compound scaffold is a potent pharmacophore whose anticancer activity stems from a multi-targeted mechanism of action. The primary modes of action are robustly identified as the inhibition of critical protein kinases and the disruption of microtubule polymerization. These upstream events converge on the induction of cell cycle arrest and apoptosis, the ultimate drivers of cytotoxicity. The inherent electrophilicity of the core also suggests a potential role for covalent modification of cellular targets.

For drug development professionals, this understanding provides a clear roadmap for lead optimization. Future efforts should focus on synthesizing derivative libraries to enhance selectivity for specific kinase targets or to improve tubulin-binding affinity, thereby minimizing off-target effects and improving the therapeutic index. Elucidating the precise contribution of the 4-nitro group to target binding and cellular redox modulation remains a key area for future investigation. By leveraging the detailed experimental frameworks provided herein, researchers can effectively dissect the complex biology of this promising class of anticancer agents.

References

- Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis.

- MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules.

- Alvero, A. B. (2021). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology, 2281, 3-12.

- Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io.

- Pipzine Chemicals. (n.d.). This compound.

- ResearchGate. (n.d.). Tubulin polymerization inhibition of the tested compounds. [Image].

- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.

- National Institutes of Health. (n.d.). Kinase Screening and Profiling : Methods and Protocols.

- Panagiotou, E., et al. (2017). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters, 14(5), 5747-5756.

- Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 39(7), 3395-3404.

- Al-Ostath, A., et al. (2022). New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells. Molecules, 27(21), 7247.

- Ma, F. F. (2024). Guideline for anticancer assays in cells. Future Postharvest and Food, 2(1), e12039.

- Zhang, Y., et al. (2023). Discovery of novel thienopyridine indole derivatives as inhibitors of tubulin polymerization targeting the colchicine-binding site with potent anticancer activities. European Journal of Medicinal Chemistry, 250, 115220.

- ResearchGate. (n.d.). Inhibition of tubulin polymerization in vitro. [Image].

- Chem-Impex. (n.d.). This compound.

- Tantawy, E. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12795-12815.

- Pera, B., et al. (2008). Inhibitors of tubulin polymerization: synthesis and biological evaluation of hybrids of vindoline, anhydrovinblastine and vinorelbine with thiocolchicine, podophyllotoxin and baccatin III. Bioorganic & Medicinal Chemistry, 16(11), 6064-6073.

- ResearchGate. (2022). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT.

- Kumar, A., et al. (2023). Development of tubulin polymerization inhibitors as anticancer agents. Expert Opinion on Drug Discovery, 18(sup1), 1-18.

- ResearchGate. (n.d.). Structure of cyanopyridine. Different biological activities displayed by cyanopyridine derivatives. [Image].

- Abdelrahman, M. T., et al. (2023). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Scientific Reports, 13(1), 12345.

- Lupașcu, F. G., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(13), 11029.

- Tan, M. L., et al. (2019). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. BioMed Research International, 2019, 9364161.

- Pipzine Chemicals. (n.d.). This compound.

- Poole, L. B. (2015). Quantification of Thiols and Disulfides. Current Protocols in Protein Science, 79, 14.5.1-14.5.21.

- Sławiński, J., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(11), 3254.

- SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.

- Al-Zahrani, A. A., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(19), 6296.

- National Institutes of Health. (n.d.). Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action.

- El-Remaily, M. A. A. A., et al. (2024). Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations. Chemistry & Biodiversity, 21(6), e202400123.

- International Journal of Chemical Studies. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies, 11(4), 1-10.

- Ding, Z., et al. (2021). Cynaropicrin Induces Cell Cycle Arrest and Apoptosis by Inhibiting PKM2 to Cause DNA Damage and Mitochondrial Fission in A549 Cells. Journal of Agricultural and Food Chemistry, 69(45), 13557-13567.

- MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.

- Yang, T. H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Experimental and Molecular Biology, 19(2), 69-76.

- ResearchGate. (2018). Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivative against MCF-7 Breast Cancer Cells.

- Al-Bogami, A. S., et al. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 27(19), 6667.

- ResearchGate. (2025). (PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.

- Journal of Chemistry Letters. (2024). A review for structural activity relationship of Cu(II), Zn(II), Pd(II), and Pt(II) complexes as anticancer. Journal of Chemistry Letters, 5(4), 312-326.

- PubMed Central. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Apoptosis western blot guide | Abcam [abcam.com]